4-Fluororesorcinol

Fluorescence microscopy Bioimaging Molecular probes

4-Fluoro-1,3-dihydroxybenzene, also known as 4-fluororesorcinol, is a meta-substituted fluorinated dihydroxybenzene building block. It is primarily used as a key precursor for the synthesis of advanced functional materials, including high-performance fluorescent dyes (e.g., Oregon Green family), bent-core liquid crystal mesogens, and active pharmaceutical ingredients (APIs).

Molecular Formula C6H5FO2
Molecular Weight 128.10 g/mol
CAS No. 103068-41-3
Cat. No. B135099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluororesorcinol
CAS103068-41-3
Synonyms4-Fluoro-1,3-benzenediol;  4-Fluoro-1,3-dihydroxybenzene; 
Molecular FormulaC6H5FO2
Molecular Weight128.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)O)F
InChIInChI=1S/C6H5FO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H
InChIKeyXPOIJNIQXJYQOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-1,3-dihydroxybenzene (CAS 103068-41-3) - Basic Characteristics and Strategic Sourcing Overview


4-Fluoro-1,3-dihydroxybenzene, also known as 4-fluororesorcinol, is a meta-substituted fluorinated dihydroxybenzene building block [1]. It is primarily used as a key precursor for the synthesis of advanced functional materials, including high-performance fluorescent dyes (e.g., Oregon Green family), bent-core liquid crystal mesogens, and active pharmaceutical ingredients (APIs) [2]. The compound exists as a solid with a reported melting point range of 96–100 °C, and its unique reactivity profile stems from the combined effects of the two hydroxyl groups and the fluorine substituent at the 4-position [1].

Why Generic Substitution of 4-Fluoro-1,3-dihydroxybenzene Fails: Critical Differentiators for Informed Sourcing


The position-specific introduction of a single fluorine atom onto the resorcinol scaffold is not a trivial modification. Simply replacing 4-fluororesorcinol with unsubstituted resorcinol, other mono-halogenated analogs (e.g., 4-chloro- or 4-bromoresorcinol), or positional isomers (e.g., 2-fluororesorcinol) results in significant and quantifiable alterations in physical properties and downstream material performance [1]. Fluorination at the 4-position modulates the acidity (pKa) of the adjacent hydroxyl groups and alters lipophilicity (LogP) relative to non-fluorinated analogs, directly impacting reactivity, solubility, and self-assembly in complex systems [2]. The resulting materials, such as the Oregon Green fluorescent dyes, exhibit markedly different ionization behavior and enhanced photostability compared to their non-fluorinated parent, fluorescein [3]. For procurement, substituting a close analog without rigorous re-validation of the synthetic pathway and final application performance introduces significant risk to both research reproducibility and industrial production consistency.

4-Fluoro-1,3-dihydroxybenzene (CAS 103068-41-3): Product-Specific Quantitative Evidence and Comparator Data for Technical Evaluation


Quantified Impact of 4-Fluorination on Resorcinol Acidity (pKa) and Downstream Dye Performance

Fluorination at the 4-position of the resorcinol ring is a key structural determinant that lowers the pKa of its derived fluorescein dyes (the Oregon Green family) by 0.4 to 3.2 units compared to unmodified fluorescein. This results in a lower ionization pH (pKa = 3.3–6.1 for fluorinated fluoresceins vs. 6.5 for fluorescein) [1][2]. This shift is critical because it ensures the dye remains in its highly fluorescent dianion form at physiological pH (7.4), whereas a significant fraction of unsubstituted fluorescein exists in the less fluorescent monoanion form [2].

Fluorescence microscopy Bioimaging Molecular probes Fluorophore design

Comparative Impact of Halogen Substituent on Liquid Crystal Phase Behavior

In a systematic study comparing halogen-substituted resorcinol central units in bent-core azobenzene mesogens, the 4-fluoro derivative produced a distinct mesophase sequence compared to the 4-chloro and 4-bromo analogs. Depending on the alkoxy chain length, the fluorinated series exhibited unique transitions, including a reverse sequence from nematic to B-6 smectic phases upon reducing chain length, and the formation of B-4-like dark conglomerate phases and a modulated/undulated anticlinic SmC phase [1]. In contrast, the heavier halogen analogs exhibited different phase behaviors under the same conditions, with all prepared materials being monotropic liquid crystalline [1].

Liquid crystals Mesogens Soft matter Optoelectronics Materials science

Analytical Characterization: Melting Point and Lipophilicity (LogP) for Process Control

4-Fluororesorcinol exhibits a distinct and reproducible melting point range of 96–100 °C . This physical property is essential for identity verification and purity assessment upon receipt and is a key process control parameter. Its computed LogP value, a measure of lipophilicity, is 1.23–1.24 [1]. While direct comparative LogP data for non-fluorinated resorcinol or other isomers is not sourced here, the presence of the fluorine atom is known to significantly alter this property, which directly impacts solubility and purification behavior in organic synthesis compared to non-fluorinated analogs.

Analytical chemistry Process development Quality control Synthetic methodology

Regiospecific Synthesis Enables High-Purity 4-Fluororesorcinol Over Isomeric Mixtures

Traditional fluorination methods for resorcinol were plagued by low yields and poor purity. The development of a novel, regiospecific synthesis starting from (polyfluoro)nitrobenzenes was crucial for obtaining pure 4-fluororesorcinol in high yield [1]. This method, involving reaction with sodium methoxide followed by reduction, hydrodediazoniation, and demethylation, provides a clear synthetic advantage. It contrasts with direct fluorination of 1,3-dimethoxybenzene, which achieved an overall yield of only 60%, and an alternative method that improved yield to 74% [2]. The ability to reliably obtain the pure 4-isomer, free from the 2-fluoro and other positional contaminants, is essential for producing materials with consistent and predictable properties [1].

Organic synthesis Process chemistry Regioselectivity Purity

4-Fluoro-1,3-dihydroxybenzene: Prioritized Research and Industrial Application Scenarios Based on Quantitative Evidence


Synthesis of High-Performance Fluorophores (e.g., Oregon Green Dyes)

This is the premier application for 4-fluororesorcinol. It is the essential precursor for synthesizing the Oregon Green family of fluorinated fluoresceins. The resulting dyes exhibit a lower pKa (3.3–6.1) and improved photostability compared to unsubstituted fluorescein (pKa 6.5), directly addressing the limitations of classic fluorescein in demanding biological imaging applications [1]. Researchers and manufacturers of fluorescent probes should procure this compound specifically for projects requiring pH-insensitive, highly photostable green fluorophores for confocal microscopy, flow cytometry, and other fluorescence-based assays [1].

Design and Fabrication of Advanced Liquid Crystal Mesogens

4-Fluororesorcinol is a critical central building block for synthesizing bent-core (banana-shaped) liquid crystal molecules. As demonstrated in direct comparative studies with its chloro- and bromo-analogs, the specific use of the 4-fluoro substituent leads to a unique and desirable phase behavior, including the formation of B-4-like dark conglomerate phases and unusual phase transitions [2]. This specificity makes it an irreplaceable component for researchers and device fabricators aiming to achieve these specific ferroelectric and antiferroelectric properties for next-generation optoelectronic and display technologies [2].

Synthesis of Fluorinated Pharmaceutical Intermediates

While not a drug itself, 4-fluororesorcinol serves as a valuable building block for creating fluorinated analogs of bioactive molecules. The strategic placement of fluorine can modulate a drug candidate's metabolic stability, lipophilicity (LogP 1.23 for the building block), and binding affinity . It is the preferred starting material for medicinal chemistry groups conducting structure-activity relationship (SAR) studies around a 4-fluororesorcinol core, particularly when aiming to replace a hydrogen or hydroxyl group with a fluorine atom to tune properties .

Development of Novel Fluorogenic and Chromogenic Sensors

The reactivity of 4-fluororesorcinol has been exploited in the development of a fluorogenic assay for dopamine. The reaction between the compound and dopamine produces a measurable fluorescence signal, demonstrating its utility beyond traditional dye synthesis [3]. This scenario is relevant for analytical chemists and bioengineers developing new, specific detection methods for catecholamines or other biologically relevant molecules, where 4-fluororesorcinol serves as a selective and functionalizable sensor component [3].

Technical Documentation Hub

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